
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Métodos De Preparación
The synthesis of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves the use of organolithium reagents. One common method involves the nucleophilic substitution of halopyrimidines with organolithium compounds. For example, 2,4-dichloro-6-phenylpyrimidine can be reacted with phenyllithium to introduce the desired substituents at the 4 and 6 positions . The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.
Análisis De Reacciones Químicas
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of various substituted pyrimidines.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong anti-tumor activity and dual inhibition of CDK6 and CDK9.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H14ClN3 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C21H14ClN3/c22-20-13-19(24-21(25-20)17-5-2-1-3-6-17)16-10-8-15(9-11-16)18-7-4-12-23-14-18/h1-14H |
Clave InChI |
MRTLULYWFXNHFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





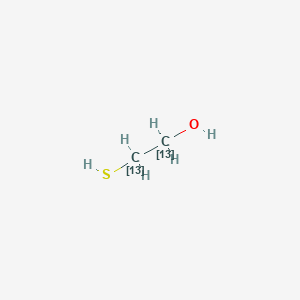

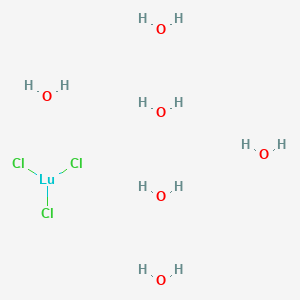
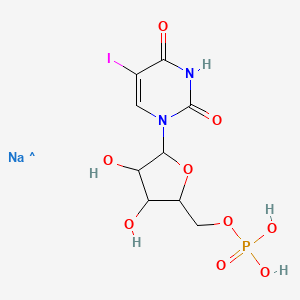
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)



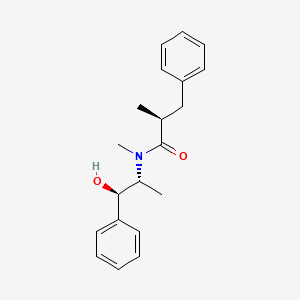
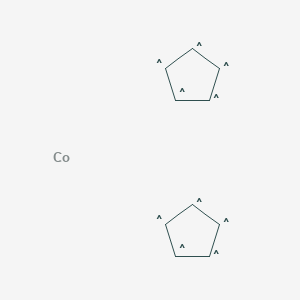
![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
